molecular formula C18H16F3IN2O B11014752 1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(2-Iodobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B11014752
M. Wt: 460.2 g/mol
InChI Key: YQWFDRZHTIFWSK-UHFFFAOYSA-N
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Description

(2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that features both iodine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the iodophenyl and trifluoromethylphenyl intermediates. These intermediates are then coupled using piperazine as a linking agent. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of iodine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure allows for the exploration of new therapeutic targets and the development of novel drugs.

Industry

In the industrial sector, (2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (2-IODOPHENYL)(4-METHOXYPHENYL)METHANONE
  • (2-IODOPHENYL)(4-CHLOROPHENYL)METHANONE
  • (2-IODOPHENYL)(4-FLUOROPHENYL)METHANONE

Uniqueness

Compared to similar compounds, (2-IODOPHENYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE stands out due to the presence of both iodine and trifluoromethyl groups. These groups impart unique chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, making the compound particularly valuable in various applications.

Properties

Molecular Formula

C18H16F3IN2O

Molecular Weight

460.2 g/mol

IUPAC Name

(2-iodophenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H16F3IN2O/c19-18(20,21)13-4-3-5-14(12-13)23-8-10-24(11-9-23)17(25)15-6-1-2-7-16(15)22/h1-7,12H,8-11H2

InChI Key

YQWFDRZHTIFWSK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3I

Origin of Product

United States

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